molecular formula C13H9N5O4 B1675331 2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B1675331
M. Wt: 299.24 g/mol
InChI Key: IQPSOKNRUDYCNS-UHFFFAOYSA-N
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Description

LSPN451, also known as 3-Nitrobenzoyl 9-deazaguanine, is a novel and potent xanthine oxidase inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of hyperuricemia and gout. Xanthine oxidase inhibitors like LSPN451 work by reducing oxidative stress in the vasculature, which can be beneficial in managing conditions associated with high uric acid levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

LSPN451 is synthesized through a series of chemical reactions involving the modification of 9-deazaguanineThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of LSPN451 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

LSPN451 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

LSPN451 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study xanthine oxidase inhibition and its effects on oxidative stress.

    Biology: Investigated for its potential role in reducing oxidative damage in biological systems.

    Medicine: Explored as a therapeutic agent for treating hyperuricemia and gout.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mechanism of Action

LSPN451 exerts its effects by inhibiting xanthine oxidase, an enzyme involved in the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, LSPN451 reduces the production of uric acid, thereby lowering oxidative stress and preventing the formation of urate crystals. The molecular targets include the active site of xanthine oxidase, where LSPN451 binds and inhibits its activity .

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: Another xanthine oxidase inhibitor used to treat gout and hyperuricemia.

    Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.

Uniqueness of LSPN451

LSPN451 is unique due to its higher potency and selectivity for xanthine oxidase compared to other inhibitors. It has shown a non-competitive inhibition mechanism with more affinity for the enzyme-substrate complex than for the free enzyme, making it approximately thirty times more potent than allopurinol.

Properties

Molecular Formula

C13H9N5O4

Molecular Weight

299.24 g/mol

IUPAC Name

2-amino-7-(3-nitrobenzoyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H9N5O4/c14-13-16-9-8(5-15-10(9)12(20)17-13)11(19)6-2-1-3-7(4-6)18(21)22/h1-5,15H,(H3,14,16,17,20)

InChI Key

IQPSOKNRUDYCNS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2NC(=NC3=O)N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2N=C(NC3=O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2N=C(NC3=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LSPN451;  LSPN-451;  LSPN 451.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 2
2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 3
2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 4
2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 5
2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 6
2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

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